2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Overview
Description
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a complex organic compound with the molecular formula C18H21BF2N2O5S and a molecular weight of 426.24 g/mol . This compound is characterized by the presence of fluorine, methoxy, and dioxaborolan groups attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
The compound also contains a boronic ester group . Boronic esters are often used in organic chemistry for coupling reactions, such as the Suzuki reaction .
In terms of pharmacokinetics, properties such as solubility, stability, and the presence of functional groups like sulfonamides and boronic esters can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
The compound’s action can also be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes .
Biochemical Analysis
Biochemical Properties
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these biomolecules is primarily through binding to their active sites, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects metabolic pathways by interacting with enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, blocking their activity and altering downstream signaling pathways. The compound’s binding to these enzymes induces conformational changes that prevent substrate binding and catalysis . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide involves several steps . The key synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxypyridine and 2,4-difluorobenzenesulfonyl chloride.
Formation of Intermediate: The 5-bromo-2-methoxypyridine is reacted with bis(pinacolato)diboron to form 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Coupling Reaction: The intermediate is then coupled with 2,4-difluorobenzenesulfonyl chloride under suitable conditions to yield the final product.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction controls to ensure consistency and scalability.
Chemical Reactions Analysis
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide undergoes various chemical reactions :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: The methoxy and dioxaborolan groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is unique due to its combination of functional groups . Similar compounds include:
This compound: This compound shares the same core structure but may have variations in the substituents.
3-(2,4-difluorophenylsulfonylamino)-2-methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with different substituents on the pyridine ring.
Benzenesulfonamide derivatives: These compounds have similar sulfonamide groups but differ in the attached aromatic systems and functional groups.
The uniqueness of this compound lies in its specific combination of fluorine, methoxy, and boronic ester groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BF2N2O5S/c1-17(2)18(3,4)28-19(27-17)11-8-14(16(26-5)22-10-11)23-29(24,25)15-7-6-12(20)9-13(15)21/h6-10,23H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJPTSKLMLUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732406 | |
Record name | 2,4-Difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-73-1 | |
Record name | 2,4-Difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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